![molecular formula C26H27N3O5 B2794941 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide CAS No. 941977-43-1](/img/structure/B2794941.png)
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide
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Overview
Description
“N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide” is a complex organic compound. It is related to a class of compounds known as phenanthroimidazoles . These compounds are often used in the construction of blue-emissive target molecules .
Synthesis Analysis
The synthesis of similar compounds often involves the use of fused polycyclic aryl fragments . A desymmetrization strategy of Pd-catalyzed intramolecular asymmetric aryl C O coupling of 2-(2-halophenoxy)-− propane-1,3-diols, was developed . The process involves several steps, including bromation, formation of 1,4-dioxane via pyrocatechol, cleavage of the methyl group with LiOH, and forming an acetylchloride .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using density functional theory (DFT) with a B3LYP functional and 6-31G (d,p) basis set . The overall geometry of the molecule is largely planar, but slightly kinked, leading to a dihedral angle between the planes of the benzene rings at either side of the molecule .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been studied. The process involves several steps, including bromation, formation of 1,4-dioxane via pyrocatechol, cleavage of the methyl group with LiOH, and forming an acetylchloride . The compounds exhibited moderate to weak inhibition of cholinestrases and lipoxygenase enzymes .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied using Time-Dependent density functional theory (TD-DFT) with a B3LYP functional and 6-31G (d,p) basis set . The lower band gap in DBTFP-1 demonstrated the inevitable intramolecular charge transfer .Scientific Research Applications
Synthesis and Application in OLEDs
The molecule part of the broader family of dihydrobenzodioxin derivatives demonstrates notable applications in organic light-emitting diodes (OLEDs). The synthesis of twisted dihydrobenzodioxin phenanthroimidazole derivatives, including structures closely related to the queried compound, showcases their utility in non-doped blue organic light-emitting devices. These compounds, through the up-conversion of triplets to singlets via a triplet–triplet annihilation (TTA) process, exhibit blue emission with high luminance and efficiency, underlining their potential in OLED technology (Jayabharathi, Ramya, Thanikachalam, & Nethaji, 2018).
Photophysical Properties
The photophysical properties of dihydroquinazolinone derivatives, akin to the compound , have been explored. These studies reveal significant changes in photophysical behavior based on solvent polarity, demonstrating the highly polar character of the excited state. Such findings indicate the compound's utility in photophysical applications, suggesting potential use in fluorescence-based sensors and imaging (Pannipara, Al‐Sehemi, Kalam, & Mohammed Musthafa, 2017).
Anticancer Activity
Derivatives of morpholino and naphthalene, similar to the compound of interest, have demonstrated anticancer activities. Synthesis and structure elucidation of benzoxazine compounds with potent activity against PI3K and DNA-PK reveal the potential for anticancer applications. Notably, compounds within this family showed strong anti-proliferative activity against renal cancer cells, suggesting avenues for further investigation in cancer therapeutics (Morrison et al., 2016).
Gel Formation and Solvation Effects
The compound's structural analogs have demonstrated unique behaviors in solvation and gel formation. Studies show that specific imide derivatives exhibit gel-forming properties in mixed solvents, such as water in DMSO. These properties depend on the reaction conditions and solvent used, illustrating the compound's potential in materials science, particularly in the development of novel gel materials (Singh & Baruah, 2008).
Molecular Interaction and Drug Design
Research on the antagonist activity of closely related compounds against CB1 cannabinoid receptors provides insights into the molecular interactions and drug design potential. The detailed conformational and comparative molecular field analysis (CoMFA) of such compounds helps in understanding the steric and electrostatic interactions essential for receptor binding, paving the way for the design of new therapeutic agents (Shim et al., 2002).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O5/c30-25(26(31)28-19-8-9-23-24(16-19)34-15-14-33-23)27-17-22(29-10-12-32-13-11-29)21-7-3-5-18-4-1-2-6-20(18)21/h1-9,16,22H,10-15,17H2,(H,27,30)(H,28,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPPELZYHLPPPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide |
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